1-(2,6-difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea
Description
1-(2,6-Difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea is a structurally complex urea derivative characterized by three distinct moieties:
- A furan-2-ylmethyl substituent, contributing to electronic and steric effects.
- A 1-methylcyclopenta[c]pyrazol-3-ylmethyl group, which introduces conformational rigidity and possible pharmacophoric features.
This compound’s design leverages the urea scaffold’s versatility in drug discovery, often associated with hydrogen-bonding interactions and enzyme inhibition . Its synthesis likely involves multi-step alkylation and coupling reactions, as inferred from analogous methodologies for cyclopenta[c]pyrazole derivatives .
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-1-(furan-2-ylmethyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O2/c1-25-18-9-2-6-14(18)17(24-25)12-26(11-13-5-4-10-28-13)20(27)23-19-15(21)7-3-8-16(19)22/h3-5,7-8,10H,2,6,9,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNCAFFEBJLURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosgene and Triphosgene-Based Approaches
Phosgene (COCl₂) and its safer solid analog, triphosgene (bis(trichloromethyl) carbonate), remain widely used for urea synthesis. These reagents generate isocyanate intermediates, which react with amines to form ureas.
Example Protocol for Symmetrical Ureas :
- Step 1 : 2,6-Difluoroaniline reacts with triphosgene in dichloromethane at 0°C to form 2,6-difluorophenyl isocyanate .
- Step 2 : The isocyanate intermediate reacts with furan-2-ylmethylamine in the presence of triethylamine, yielding 1-(2,6-difluorophenyl)-3-(furan-2-ylmethyl)urea .
Limitations :
Carbodiimide-Mediated Coupling
1,1′-Carbonyldiimidazole (CDI) offers a phosgene-free route. CDI activates amines as carbonylimidazolides, which subsequently react with nucleophiles.
Application to Compound A :
- Step 1 : Furan-2-ylmethylamine reacts with CDI in tetrahydrofuran (THF) to form N-(furan-2-ylmethyl)imidazole-1-carboxamide .
- Step 2 : The intermediate reacts with 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methylamine at 60°C, producing 1-(furan-2-ylmethyl)-3-({1-methylcyclopenta[c]pyrazol-3-yl}methyl)urea .
- Step 3 : The product reacts with 2,6-difluorophenyl isocyanate to install the final substituent.
Advantages :
Hofmann Rearrangement for Bicyclic Amine Integration
The Hofmann rearrangement converts carboxamides to amines via isocyanate intermediates, enabling access to structurally complex amines like the cyclopenta[c]pyrazole derivative.
Synthesis of 1-Methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methylamine :
- Step 1 : Cyclopenta[c]pyrazole-3-carboxamide is treated with sodium hypobromite (NaOH/Br₂), generating an isocyanate intermediate.
- Step 2 : The isocyanate is trapped with benzylamine, followed by hydrogenolysis to yield the primary amine.
Reaction Conditions :
- Temperature: −10°C to 25°C
- Yield: 68–72%
Convergent Synthesis of Compound A
Stepwise Assembly
Route 1 :
- Intermediate 1 : 2,6-Difluorophenyl isocyanate + furan-2-ylmethylamine → 1-(2,6-difluorophenyl)-3-(furan-2-ylmethyl)urea .
- Intermediate 2 : 1-Methylcyclopenta[c]pyrazol-3-yl)methylamine + CDI → imidazolide derivative .
- Final Step : Coupling of Intermediate 1 and Intermediate 2 via carbodiimide chemistry.
Route 2 :
- Intermediate 3 : 1-Methylcyclopenta[c]pyrazol-3-yl)methyl isocyanate + furan-2-ylmethylamine → 3-({1-methylcyclopenta[c]pyrazol-3-yl}methyl)-1-(furan-2-ylmethyl)urea .
- Final Step : Reaction with 2,6-difluoroaniline using triphosgene.
One-Pot Multistep Synthesis
A telescoped approach reduces purification steps:
- Step 1 : In situ generation of 2,6-difluorophenyl isocyanate using triphosgene.
- Step 2 : Sequential addition of furan-2-ylmethylamine and 1-methylcyclopenta[c]pyrazol-3-yl)methylamine.
- Conditions :
Optimization and Challenges
Regioselectivity in Urea Formation
The unsymmetrical nature of Compound A necessitates careful control to avoid symmetrical byproducts. Strategies include:
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
- Recrystallization : Ethanol/water mixtures for final product.
Analytical Characterization
Key Spectroscopic Data :
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, Ar-H), 6.78–6.72 (m, 1H, furan), 4.45 (s, 2H, CH₂), 3.89 (s, 3H, N-CH₃). |
| HRMS | [M+H]⁺ calc. 457.1821, found 457.1818 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the urea moiety, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining elements of urea derivatives, heterocyclic furans, and cyclopentapyrazoles. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Insights
Urea Derivatives : Chlorfluazuron (a benzoylurea insecticide) shares the urea backbone but lacks the heterocyclic diversity of the target compound. Its insecticidal activity is attributed to chitin synthesis inhibition, whereas the target compound’s furan and cyclopentapyrazole groups may confer distinct biological targeting .
Cyclopenta[c]pyrazole Analogs: The cyclopenta[c]pyrazole moiety in ’s compound is noted for its role in kinase inhibition and anticancer activity. The target compound’s 1-methyl substitution and urea linkage could enhance solubility or target specificity compared to the amine derivative .
Pyrazolyl-Dichlorophenyl Systems: Compounds like those in exhibit pronounced anticancer activity due to halogenated aryl groups. The target compound’s 2,6-difluorophenyl group may offer improved metabolic stability over dichlorophenyl analogs .
Biological Activity
The compound 1-(2,6-difluorophenyl)-3-[(furan-2-yl)methyl]-3-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that may influence its biological activity, particularly in cancer treatment and antimicrobial properties.
Structural Characteristics
The compound features:
- A urea functional group.
- A cyclopentapyrazole moiety.
- Substituents including a difluorophenyl group and a furan derivative.
These structural elements contribute to the compound's unique reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that derivatives of urea and pyrazole can inhibit cancer cell proliferation. For instance, compounds bearing similar structural features have been reported to exhibit IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The specific combination of difluorophenyl and cyclopentapyrazole may enhance selectivity toward cancer cells compared to simpler analogs .
Antimicrobial Properties
The furan moiety is known for its antimicrobial properties. Research into related compounds has indicated that they can effectively inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Enzyme Inhibition Studies
A significant aspect of the biological activity of this compound relates to its potential as an enzyme inhibitor. For example:
- Compounds similar to this structure have shown moderate inhibitory activity against AChE (IC50 = 157.31 μM) and BChE (IC50 = 46.42 μM), suggesting a possible application in treating neurodegenerative diseases .
Case Studies
- Anticancer Efficacy : A study on a related pyrazole derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma cells, indicating promising anticancer properties .
- Microbial Resistance : Research on furan derivatives revealed their effectiveness against resistant strains of bacteria, highlighting their potential in overcoming antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
